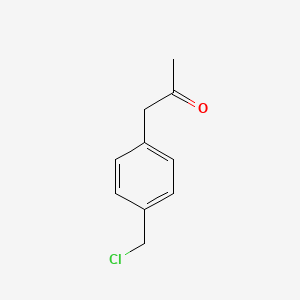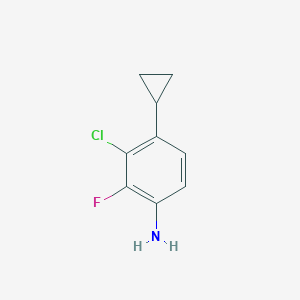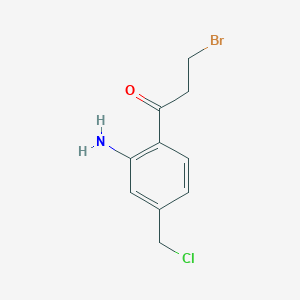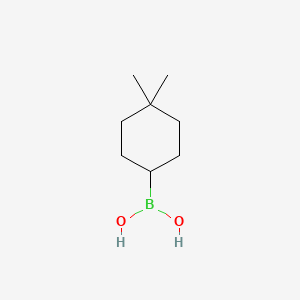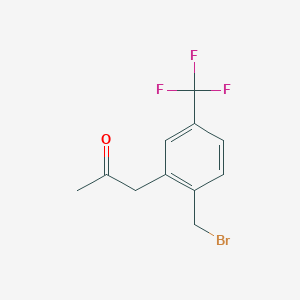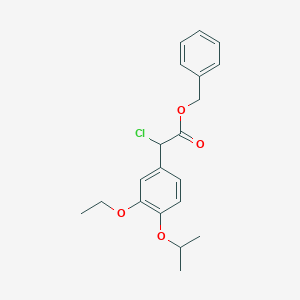
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is an organic compound with the molecular formula C20H23ClO4 and a molecular weight of 362.84722 This compound is known for its unique structural features, which include a benzyl ester group, a chloro-substituted acetic acid moiety, and ethoxy and isopropoxy substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate typically involves the esterification of 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and benzyl alcohol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Hydrolysis: 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetic acid and benzyl alcohol.
Oxidation: Oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the chloro, ethoxy, and isopropoxy groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 2-chloro-2-(3-methoxy-4-isopropoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-methoxyphenyl)acetate
- Benzyl 2-chloro-2-(3-ethoxy-4-tert-butoxyphenyl)acetate
Uniqueness
Benzyl 2-chloro-2-(3-ethoxy-4-isopropoxyphenyl)acetate is unique due to the specific combination of its substituents, which can impart distinct chemical and biological properties. The presence of both ethoxy and isopropoxy groups on the phenyl ring, along with the chloro-substituted acetic acid moiety, differentiates it from other similar compounds and may result in unique reactivity and applications .
Eigenschaften
Molekularformel |
C20H23ClO4 |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
benzyl 2-chloro-2-(3-ethoxy-4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C20H23ClO4/c1-4-23-18-12-16(10-11-17(18)25-14(2)3)19(21)20(22)24-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
InChI-Schlüssel |
MYSUTNCCKGJGIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(C(=O)OCC2=CC=CC=C2)Cl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


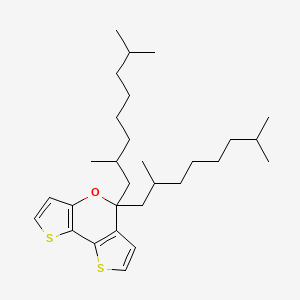
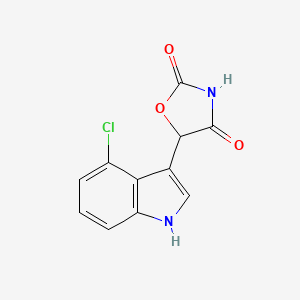
![[4-Chloro-3-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047842.png)
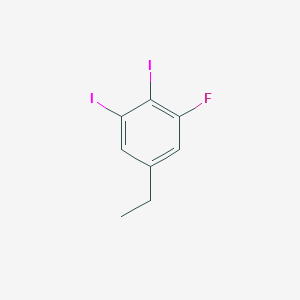
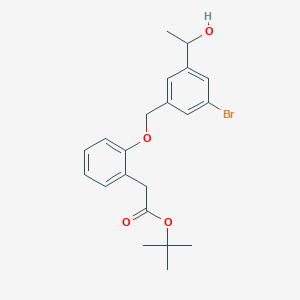
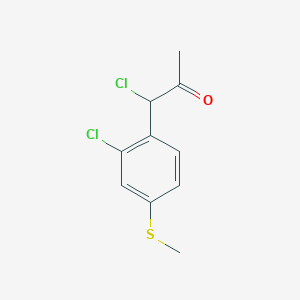

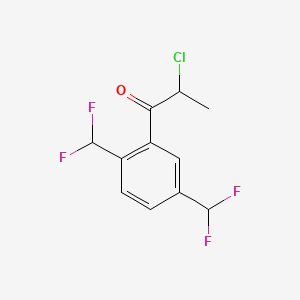
![9-Alloc-2,9-diazaspiro[5.5]undecane](/img/structure/B14047870.png)
